Tyloxapol (CAS 25301-02-4), frequently designated in literature as Triton WR-1339, is a nonionic liquid polymer of the alkyl aryl polyether alcohol class. Structurally, it functions as an oligomer of Triton X-100, typically comprising 7 to 10 repeating units [1]. In industrial procurement and pharmaceutical formulation, Tyloxapol is primarily valued for its distinct hydrophilic-lipophilic balance (HLB ~13), exceptionally low critical micelle concentration (CMC), and high thermal phase stability [1]. Furthermore, it demonstrates profound biocompatibility compared to its monomeric analogs, making it a critical stabilizing excipient in lipid-surfactant nanoparticles, synthetic pulmonary surfactants, and a benchmark pharmacological agent for inducing acute hyperlipidemia in in vivo screening models via lipoprotein lipase (LPL) inhibition[2].
Substituting Tyloxapol with its monomeric counterpart, Triton X-100, or other common nonionic surfactants like Polysorbate 80 fundamentally compromises formulation stability and biological safety. Triton X-100 is highly cytotoxic; it readily inserts into cell membranes and forms pores that cause rapid cell lysis, rendering it completely unviable for parenteral or pulmonary applications where Tyloxapol is safely utilized[1]. Conversely, substituting with Polysorbate 80 shifts the hydrophilic-lipophilic balance (HLB 15 vs. Tyloxapol's ~13), which alters the partitioning of lipophilic active pharmaceutical ingredients (APIs) and reduces encapsulation efficiency in lipid nanoparticles. Furthermore, in pharmacological screening, generic surfactants fail to replicate Tyloxapol’s specific, rapid, and sustained inhibition of lipoprotein lipase, which is strictly required to reliably induce the massive lipid elevation characteristic of standardized in vivo hyperlipidemia models [2].
In comparative thermal profiling, Tyloxapol demonstrates significantly enhanced phase stability over its monomeric analog, Triton X-100. The cloud point (CP) of dilute aqueous Tyloxapol solutions is 28 °C higher than that of Triton X-100 (octoxynol 9) [1]. Furthermore, while salting-out ions (such as Na+ and Cl-) lower the CP of both surfactants, Tyloxapol's higher baseline ensures that its CP remains strictly higher than Triton X-100 even in high-salt buffering conditions [1].
| Evidence Dimension | Aqueous Cloud Point (CP) |
| Target Compound Data | +28 °C relative to comparator |
| Comparator Or Baseline | Triton X-100 (Octoxynol 9) |
| Quantified Difference | 28 °C higher cloud point in dilute aqueous solution |
| Conditions | Dilute aqueous solutions with and without salting-out ions |
A higher cloud point prevents premature phase separation during heat sterilization or high-temperature formulation steps in pharmaceutical manufacturing.
Due to its bulky oligomeric structure, Tyloxapol forms stable micelles at substantially lower concentrations than its monomeric counterpart. Quantitative surface-chemical analysis reveals that the critical micelle concentration (CMC) of Triton X-100 is 4.4 times larger than that of Tyloxapol [1]. Despite having a molecular weight 7 times larger than Triton X-100, Tyloxapol's area per molecule adsorbed at the air-water interface is only twice as large, indicating dense, highly efficient surface packing[1].
| Evidence Dimension | Critical Micelle Concentration (CMC) |
| Target Compound Data | 1x (Baseline for comparison) |
| Comparator Or Baseline | Triton X-100 (4.4x higher CMC) |
| Quantified Difference | 77% reduction in required molar concentration for micellization |
| Conditions | Aqueous interface adsorption |
Allows formulators to achieve stable micellar dispersions and lipid nanoparticles using significantly less surfactant, minimizing potential toxicity and API displacement.
While the archetype detergent Triton X-100 (650 Da) is highly toxic—inserting into cell membranes and forming pores that cause rapid cell lysis—its oligomer Tyloxapol (~5,000 Da) exhibits drastically reduced toxicity [1]. In vivo infusion models demonstrate that Tyloxapol can be administered parenterally without inducing hemolysis or acute side effects, whereas equivalent systemic exposure to Triton X-100 is lethal[1]. This differential is critical for its use in synthetic lung surfactants and intravenous nanocarriers.
| Evidence Dimension | Membrane lytic activity / Hemolysis |
| Target Compound Data | Non-hemolytic at therapeutic infusion doses |
| Comparator Or Baseline | Triton X-100 (Rapid cell lysis and pore formation) |
| Quantified Difference | Complete elimination of acute lytic toxicity |
| Conditions | In vivo parenteral infusion and in vitro cell membrane assays |
Tyloxapol is strictly required for in vivo and clinical formulations where the solubilizing power of a Triton-class surfactant is needed without the associated membrane-destroying toxicity.
Tyloxapol (often designated Triton WR-1339 in literature) is extensively utilized to induce acute hyperlipidemia for drug screening. A single systemic injection of Tyloxapol completely inhibits endothelial surface lipoprotein lipase (LPL) and prevents triglyceride clearance[1]. This results in an approximately 10-fold increase in plasma lipid levels (triglycerides and cholesterol) within 24 hours [1]. While alternative agents like Poloxamer 407 also inhibit LPL, Tyloxapol provides the historically validated, standardized kinetic profile required for benchmark antihyperlipidemic drug screening.
| Evidence Dimension | Plasma lipid elevation (Triglycerides/Cholesterol) |
| Target Compound Data | ~10-fold increase within 24 hours |
| Comparator Or Baseline | Untreated baseline / Dietary models (weeks to months) |
| Quantified Difference | Order-of-magnitude lipid elevation in <24h |
| Conditions | Single arterial/intraperitoneal injection in rodent models |
Provides a highly reproducible, rapid-turnaround in vivo model for screening cardiovascular and lipid-lowering therapeutics, saving weeks compared to dietary induction.
Leveraging its low CMC and high cloud point, Tyloxapol is heavily utilized as a stabilizing nonionic surfactant in the formulation of lipid-nanoparticles and liposomes[1]. Its HLB of ~13 allows for efficient partitioning of lipophilic active pharmaceutical ingredients (APIs) while ensuring the final formulation remains stable during heat-based processing and safe for intravenous administration without the hemolytic risks associated with monomeric surfactants [3].
Tyloxapol is the benchmark chemical agent (Triton WR-1339) for inducing hyperlipidemia in rodent models [2]. By reliably inhibiting lipoprotein lipase and triggering a 10-fold spike in plasma lipids within 24 hours, it allows researchers to rapidly screen the efficacy of novel antihyperlipidemic drugs (e.g., statins, fibrates) without the prolonged timelines required for diet-induced atherosclerosis models.
Due to its excellent biocompatibility and mucolytic properties, Tyloxapol is a critical component in synthetic lung surfactants (such as Exosurf) [3]. Its ability to densely pack at the air-water interface and lower surface tension without causing the severe cellular toxicity seen with Triton X-100 makes it highly suited for intratracheal instillation and aerosolized respiratory therapies.
Irritant;Health Hazard